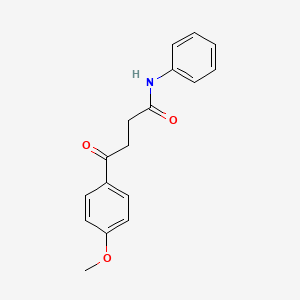
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide typically involves the reaction of 4-methoxybenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-4-oxo-n-phenylbutanamide.
Reduction: Formation of 4-(4-methoxyphenyl)-4-hydroxy-n-phenylbutanamide.
Substitution: Formation of 4-(4-nitrophenyl)-4-oxo-n-phenylbutanamide or 4-(4-bromophenyl)-4-oxo-n-phenylbutanamide.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-Bromophenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a bromine atom instead of a methoxy group.
4-(4-Nitrophenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a nitro group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s biological activity and chemical behavior.
Propiedades
Número CAS |
36776-11-1 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17NO3/c1-21-15-9-7-13(8-10-15)16(19)11-12-17(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
Clave InChI |
CWXMTNHXMWUSTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


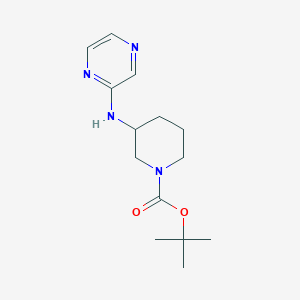
![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
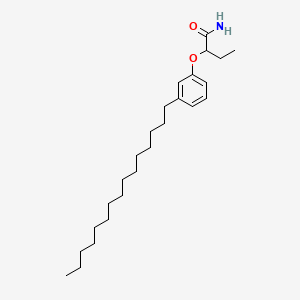
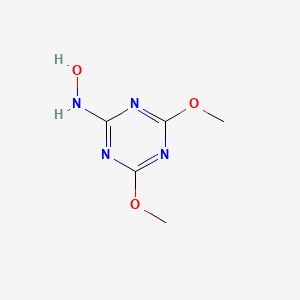
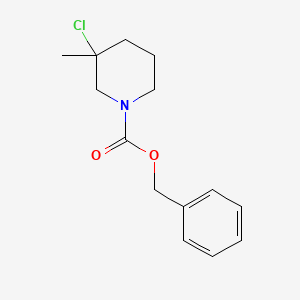
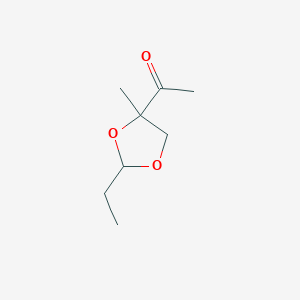
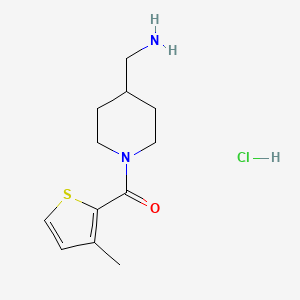
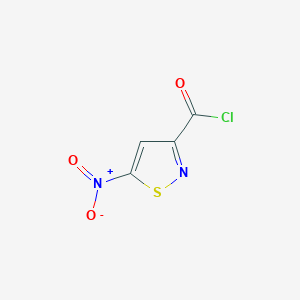
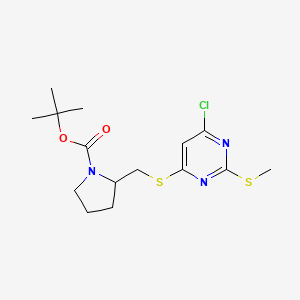
![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
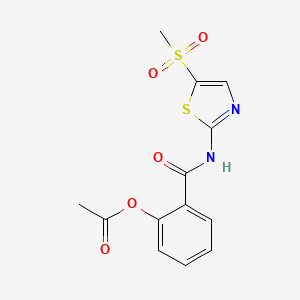
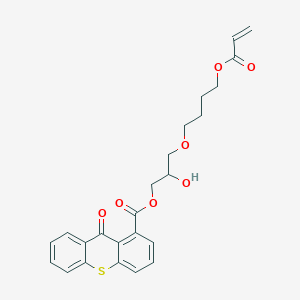
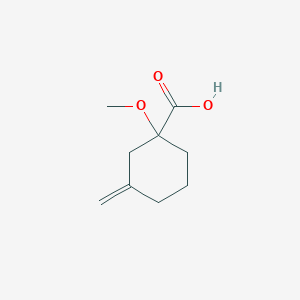
![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
